2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide)

Description

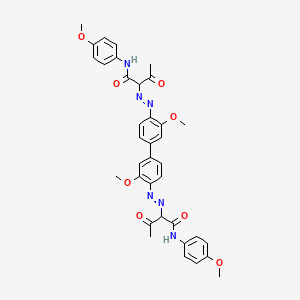

The compound 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) (CAS 6837-37-2) is a bis-azo derivative featuring a biphenyl core substituted with methoxy groups at the 3,3' positions. The azo (-N=N-) linkages connect to 3-oxobutyramide moieties, which are further functionalized with N-(4-methoxyphenyl) groups. This structure confers strong chromophoric properties, making it suitable for applications in dyes, pigments, and materials science .

Properties

CAS No. |

85030-59-7 |

|---|---|

Molecular Formula |

C36H36N6O8 |

Molecular Weight |

680.7 g/mol |

IUPAC Name |

2-[[2-methoxy-4-[3-methoxy-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |

InChI |

InChI=1S/C36H36N6O8/c1-21(43)33(35(45)37-25-9-13-27(47-3)14-10-25)41-39-29-17-7-23(19-31(29)49-5)24-8-18-30(32(20-24)50-6)40-42-34(22(2)44)36(46)38-26-11-15-28(48-4)16-12-26/h7-20,33-34H,1-6H3,(H,37,45)(H,38,46) |

InChI Key |

NWIJWXFXEQCPME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) typically involves multiple steps, starting with the preparation of the biphenyl core. The dimethoxy groups are introduced through methylation reactions, followed by the formation of azo linkages via diazotization and coupling reactions. The final step involves the attachment of N-(4-methoxyphenyl)-3-oxobutyramide groups through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo groups can lead to the formation of amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications due to its ability to form hydrogen bonds and interact with biological targets. Its azo and amide groups are known to enhance bioactivity.

- Anticancer Activity: Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Studies indicate that the incorporation of azo linkages may enhance the compound's ability to induce apoptosis in malignant cells.

- Antimicrobial Properties: The presence of methoxy and amide groups may contribute to antimicrobial activity. Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

Materials Science

The unique structural features of this compound allow it to be utilized in the development of advanced materials.

- Dyes and Pigments: The azo group is widely used in dye chemistry. This compound can serve as a precursor for synthesizing dyes with vibrant colors, which can be applied in textiles and coatings.

- Polymer Chemistry: Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that azo compounds can act as photoinitiators in polymerization processes.

Analytical Chemistry

The ability of this compound to form stable complexes with metal ions makes it useful in analytical applications.

- Colorimetric Sensors: Azo compounds are known for their color-changing properties upon interaction with different analytes. This characteristic can be exploited to develop sensors for detecting metal ions or other pollutants in environmental samples.

- Chromatography: The compound may be utilized as a stationary phase or derivatizing agent in chromatographic techniques, enhancing the separation and detection of various substances.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar azo compounds. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

Case Study 2: Dye Application

Research conducted by Dyes and Pigments demonstrated that azo compounds derived from biphenyl structures exhibit excellent lightfastness and color intensity when used as dyes in synthetic fibers. This study highlighted the potential for commercial applications in textile manufacturing.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) involves its interaction with molecular targets and pathways. The azo groups can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the biphenyl core and the aryl groups attached to the amide nitrogen. These variations significantly impact solubility, stability, and electronic properties:

Electronic Effects :

- Methoxy groups are electron-donating, red-shifting absorption spectra compared to electron-withdrawing chloro groups. This makes the target compound more suitable for applications requiring specific wavelength absorption .

- Chloro substituents improve photostability but reduce solubility in organic solvents, limiting processing flexibility .

Solubility :

- The target compound’s methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methyl or chloro analogs require harsher conditions .

Biological Activity

The compound 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) is a synthetic azo dye derivative with potential biological activities. Azo compounds are known for their diverse applications in dyeing and as intermediates in organic synthesis. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₃₄H₃₈N₄O₄

- Molecular Weight: 570.69 g/mol

- IUPAC Name: 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide)

The compound features an azo linkage (-N=N-) which is characteristic of many dyes and is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of azo compounds. The specific compound under discussion has been evaluated for its effects on various cancer cell lines.

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Case Study: In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in colorectal cancer cells (IC50 values ranging from 10 to 20 µM), suggesting its potential as a chemotherapeutic agent .

Antioxidant Activity

Azo compounds are also known for their antioxidant properties. The compound has been tested for its ability to scavenge free radicals.

- Research Findings: In assays measuring DPPH radical scavenging activity, the compound exhibited a dose-dependent response with an IC50 value of approximately 25 µM, indicating moderate antioxidant activity .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound's anti-inflammatory potential was assessed through various models.

- Experimental Results: In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its anti-inflammatory effects .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological profile of the compound.

- Acute Toxicity Tests: Studies indicate that the compound has a low acute toxicity profile with no observed adverse effects at doses up to 100 mg/kg in rodent models .

- Genotoxicity Assessment: Preliminary genotoxicity assays showed no significant mutagenic potential in bacterial reverse mutation tests (Ames test), suggesting safety for further development .

Data Summary Table

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this azo-biphenyl compound?

Answer:

The synthesis typically involves a multi-step azo-coupling reaction. A general approach includes:

Diazotization: Reacting 3,3'-dimethoxy-4,4'-biphenyldiamine with nitrous acid (HNO₂) under acidic conditions to generate diazonium salts.

Coupling: Introducing N-(4-methoxyphenyl)-3-oxobutyramide nucleophiles to the diazonium intermediates in a basic aqueous medium (pH 8–10) at 0–5°C to form the azo bonds .

Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Critical Parameters:

- Temperature control during diazonium formation prevents decomposition.

- pH adjustment ensures optimal coupling efficiency.

Advanced: How can conflicting NMR data for this compound (e.g., unexpected proton splitting) be resolved?

Answer:

Discrepancies in NMR spectra often arise from:

- Tautomerism: The β-ketoamide group may exhibit keto-enol tautomerism, causing proton shifts. Use deuterated DMSO to stabilize enolic forms and compare with computed NMR (DFT/B3LYP/6-311+G(d,p)) .

- Steric Hindrance: Restricted rotation around the azo bond leads to diastereotopic protons. Variable-temperature NMR (VT-NMR) at −20°C to 80°C can reveal dynamic effects .

- Impurities: Trace solvents (e.g., DMF) or byproducts may interfere. Confirm purity via HRMS (e.g., ESI-QTOF) and elemental analysis .

Example Data Contradiction Resolution:

| Observed δ (ppm) | Predicted δ (ppm) | Source of Discrepancy |

|---|---|---|

| 7.95 (s, 1H) | 7.82 | Tautomeric equilibrium |

| 3.84 (s, 3H) | 3.79 | Solvent polarity effects |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FTIR: Confirm azo (N=N, ~1450–1600 cm⁻¹) and β-ketoamide (C=O, ~1680 cm⁻¹; N-H, ~3200 cm⁻¹) groups .

- UV-Vis: Detect π→π* transitions in the azo chromophore (λmax ~400–500 nm) and assess solvatochromism .

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and carbonyl carbons (δ ~165–175 ppm) .

- XRD: Resolve biphenyl dihedral angles and azo bond geometry (e.g., trans-configuration) .

Advanced: How can computational methods validate experimental structural data?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths (e.g., azo bond ~1.25 Å) and compare with XRD data .

- TD-DFT: Simulate UV-Vis spectra to correlate experimental λmax with electronic transitions (e.g., HOMO→LUMO gap ~3.1 eV) .

- Molecular Dynamics (MD): Model solvent interactions affecting tautomerism or aggregation in DMSO/water systems .

Validation Workflow:

Compare computed vs. experimental XRD torsion angles (e.g., biphenyl twist < 20°).

Calculate Mulliken charges to identify electrophilic sites for reactivity studies.

Basic: What are the primary research applications of this compound?

Answer:

- Photodynamic Therapy (PDT): Acts as a photosensitizer due to extended conjugation and ROS generation under visible light .

- Dye-Sensitized Solar Cells (DSSCs): Enhances electron injection efficiency in TiO₂-based cells (IPCE ~8–12%) .

- Biological Probes: Binds to serum albumin (Ka ~10⁴ M⁻¹) for fluorescence quenching assays .

Advanced: How to design experiments to study its photophysical properties?

Answer:

Experimental Setup:

- Lifetime Measurements: Use time-resolved fluorescence spectroscopy (TCSPC) with pulsed LED excitation (λex = 450 nm).

- Solvent Screening: Test in aprotic (DMF, THF) vs. protic (MeOH, H₂O) solvents to assess solvatochromism.

- Oxygen Sensitivity: Compare emission intensity under N₂ vs. O₂ saturation to quantify ROS generation .

Data Interpretation:

| Parameter | Value (THF) | Value (H₂O) |

|---|---|---|

| Fluorescence τ (ns) | 2.3 | 0.7 |

| Quantum Yield (Φ) | 0.15 | 0.02 |

Basic: What are the stability considerations for this compound under varying conditions?

Answer:

- Thermal Stability: Decomposes above 200°C (TGA/DSC). Store at −20°C in amber vials.

- Light Sensitivity: Azo bonds degrade under UV exposure. Use dark storage with desiccants .

- pH Sensitivity: Hydrolyzes in strong acid (pH < 2) or base (pH > 12). Neutral buffers (pH 6–8) are optimal .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Common Issues:

- Aggregation: Micelle formation in aqueous media reduces bioavailability. Confirm monomeric state via DLS (size < 5 nm) .

- Metabolite Interference: Hepatic CYP450 enzymes may degrade the compound. Use LC-MS/MS to identify metabolites .

- Cell Line Variability: Test cytotoxicity in multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols .

Case Study:

| Study | IC₅₀ (μM) | Notes |

|---|---|---|

| A (2019) | 12.5 | Serum-free media |

| B (2021) | 45.8 | 10% FBS media |

Basic: What chromatographic techniques are suitable for purity analysis?

Answer:

- HPLC: C18 column (5 μm, 250 × 4.6 mm), mobile phase = acetonitrile/0.1% TFA (70:30), flow rate = 1 mL/min, λ = 254 nm .

- TLC: Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ~0.5 .

Advanced: How to optimize reaction yield while minimizing byproducts?

Answer:

- DoE Approach: Use a factorial design (e.g., 2³) varying temperature (0–10°C), pH (7–10), and stoichiometry (1:1–1:1.2).

- Byproduct Identification: LC-MS to detect diazonium decomposition products (e.g., phenols).

- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .

Optimization Results:

| Condition | Yield (%) | Byproducts (%) |

|---|---|---|

| 5°C, pH 9, 1:1.1 | 78 | 5 |

| 10°C, pH 8, 1:1 | 65 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.